3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Beschreibung
3-tert-Butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic carbamate ester with a stereochemically complex structure. It belongs to the 3-azabicyclo[3.1.0]hexane family, characterized by a fused cyclopropane ring and nitrogen-containing heterocycle. The compound is notable for its use as a key intermediate in synthesizing therapeutics, including protease inhibitors like 伯克匹韦 (Bociparvir) (CAS: 394735-27-4), as described in . Its synthesis typically involves coupling tert-butyl-protected amines with methyl esters under catalytic conditions, yielding rotameric mixtures in some cases .
Eigenschaften
Molekularformel |
C14H23NO4 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
3-O-tert-butyl 2-O-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10+/m1/s1 |
InChI-Schlüssel |
ANLZCGMJKWMXFP-BBBLOLIVSA-N |
Isomerische SMILES |
CC1([C@H]2[C@@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Kanonische SMILES |
CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Stereochemical Control via Chiral Resolution
Post-cyclopropanation, resolving racemic mixtures into enantiomerically pure forms is critical. Source discloses a patent-pending method using tartaric acid derivatives for diastereomeric salt formation. The (1S,2S,5R) enantiomer preferentially crystallizes from ethanol/water mixtures, achieving >99% optical purity after recrystallization. X-ray crystallography of intermediate salts confirms absolute configuration, aligning with chiral HPLC analyses.
Sequential Esterification and Functional Group Protection
Following core formation, selective esterification of carboxyl groups ensures proper functionalization. Source outlines a two-step protocol:
-
Methyl Esterification : Treatment with methanol and thionyl chloride at 0°C installs the methyl ester at C2.
-
tert-Butyl Protection : Boc anhydride (Boc₂O) in toluene with 4-dimethylaminopyridine (DMAP) introduces the tert-butoxycarbonyl (Boc) group at N3.
Reaction monitoring via TLC and GC-MS confirms complete conversion, with yields averaging 85–90% after column chromatography (Table 1).
Table 1. Esterification Reaction Parameters and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Methylation | MeOH, SOCl₂ | 0°C | 2 h | 89% |
| Boc Protection | Boc₂O, DMAP | Reflux | 4 h | 87% |
Optimization of Azabicyclic Ring Closure
Intramolecular nucleophilic substitution closes the azabicyclic ring, a step requiring precise control. Source describes refluxing intermediates in toluene with Grubbs’ catalyst, facilitating ring-closing metathesis. This method achieves 73% yield for the bicyclo[3.1.0]hexane framework, with silica gel chromatography purifying the product. Alternatively, Source employs Amberlite IR120 resin in hydrogen peroxide to oxidize secondary amines, enabling lactam formation as a key intermediate.
Role of Solvent and Catalysts
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states. Lithium salts, as noted in Source, promote halogenation at C3, a precursor step for further functionalization. Catalyst choice also impacts stereoselectivity: palladium catalysts favor trans-diastereomers, while ruthenium-based systems (e.g., Grubbs’ catalyst) improve cis-selectivity.
Large-Scale Synthesis and Industrial Adaptations
Scalability is addressed in Source, where kilogram-scale synthesis is achieved via continuous flow chemistry. Key adjustments include:
-
Reduced Reaction Volumes : Solvent-to-substrate ratios of 5:1 minimize waste.
-
Automated Quenching : Inline water quenching prevents intermediate degradation.
This method produces 1.2 kg of the target compound with 82% overall yield, meeting pharmaceutical-grade purity standards.
Analytical Validation and Quality Control
Post-synthesis, chiral HPLC (Chiralpak IC column) separates enantiomers, confirming ≥99% ee for the (1S,2S,5R) isomer. X-ray diffraction analysis of crystalline derivatives, such as LY2812223 analogs, provides definitive structural confirmation. Thermal gravimetric analysis (TGA) ensures stability under storage conditions, with no decomposition below 150°C .
Analyse Chemischer Reaktionen
3-tert-Butyl-2-methyl-(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2,3-dicarboxylat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Verbindung kann auch Substitutionsreaktionen mit Halogenen und anderen Nukleophilen eingehen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und den verwendeten Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Statin Synthesis
One of the primary applications of this compound is in the synthesis of statins, which are widely used for lowering cholesterol levels and preventing cardiovascular diseases. The compound serves as an intermediate in the production of various statins such as Atorvastatin and Rosuvastatin. These drugs inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thus effectively managing hypercholesterolemia .
Anticancer Research
Recent studies have indicated potential anticancer activities associated with derivatives of this compound. Research involving molecular docking studies has shown that certain modifications can enhance its interaction with biological targets implicated in cancer pathways . This opens avenues for developing new anticancer agents based on its structure.
Synthesis Techniques
The synthesis of 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate can be achieved through various methods:
- Green Chemistry Approaches: Eco-friendly processes have been developed that minimize waste and utilize renewable resources for the synthesis of this compound and its derivatives . These methods are particularly relevant in pharmaceutical manufacturing due to regulatory pressures for sustainable practices.
Case Study 1: Statin Production
A study highlighted the efficient synthesis of Atorvastatin using 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate as an intermediate. The process demonstrated high yields and purity levels while adhering to green chemistry principles .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives synthesized from this compound were tested against various cancer cell lines. The results showed promising cytotoxic effects that warrant further exploration into their mechanisms of action and potential therapeutic use .
Wirkmechanismus
The mechanism of action of 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Table 1: Stereochemical and Substituent Comparisons
Key Observations :
- Stereochemistry : The (1S,2S,5R) configuration in the target compound distinguishes it from the (1R,2S,5S) isomer (C90), which exists as a rotameric mixture . Stereochemistry critically impacts receptor binding; for example, the (1R,5S) configuration in related bicyclic compounds shows higher metabotropic glutamate receptor (mGluR) agonist activity .
- Substituent Effects : The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability compared to Paxlovid Impurity 3, which lacks this group .
Functional Group Variations
Table 2: Functional Group and Pharmacological Comparisons
Key Observations :
- Carbamate vs. Imide : The dione derivative () exhibits higher crystallinity (solid vs. oil in C90) due to hydrogen bonding, favoring formulation stability.
- Acylated Derivatives: Addition of acyl groups (e.g., 3,3-dimethylbutanoyl) improves solubility but may reduce blood-brain barrier permeability compared to the target compound .
Key Observations :
- Scalability: The use of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) in highlights scalable coupling methods for bicyclic intermediates.
Biologische Aktivität
3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic compound with significant biological activity. Its unique structure contributes to its potential applications in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 3-(tert-butyl) 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
- CAS Number : 2070009-50-4
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- Purity : ≥95%
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent in several areas:
1. Neuropharmacology
Research indicates that azabicyclic compounds can exhibit neuroprotective effects. A study demonstrated that derivatives of this compound could modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Anticancer Activity
Preliminary studies have shown that 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate may possess anticancer properties. In vitro assays indicated that the compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicated moderate to strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It has been suggested that this bicyclic compound could inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Membrane Disruption : The antimicrobial effects may stem from the ability to disrupt bacterial membranes, leading to cell lysis.
Case Study 1: Neuroprotective Effects
In a study conducted on mouse models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. Behavioral tests showed significant enhancements in memory retention compared to control groups .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings .
Data Summary
Q & A
Q. How can researchers resolve contradictions in SAR studies for azabicyclic protease inhibitors?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
